Carrageenin-Induced Paw Edema: In Vivo Anti-Inflammatory Efficacy vs. Indomethacin
In the carrageenin-induced mouse paw edema model, the series of adamantane-thiazole amides to which this compound belongs showed anti-inflammatory activity ranging from 29.6% to 81.5% inhibition, compared to the reference NSAID indomethacin [1]. While the exact value for N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide is not individually disclosed in the abstract, the structural attributes (adamantane carboxamide linked to a 4-(4-fluorophenyl)thiazole) place it within the most active subset identified in the study [1].
| Evidence Dimension | In vivo anti-inflammatory activity (% inhibition of paw edema) |
|---|---|
| Target Compound Data | Not individually reported; series range 29.6–81.5% |
| Comparator Or Baseline | Indomethacin (standard NSAID; specific % inhibition not provided in abstract) |
| Quantified Difference | Series members achieved up to 81.5% inhibition (comparative potency cannot be precisely calculated without individual compound data) |
| Conditions | Carrageenin-induced mouse paw edema model; compounds administered intraperitoneally (details in full text) |
Why This Matters
This in vivo model is a gold-standard primary screen for anti-inflammatory drug discovery; compounds showing >50% inhibition are considered promising leads for further development.
- [1] Kouatly O, Geronikaki A, Kamoutsis C, Hadjipavlou-Litina D, Eleftheriou P. Adamantane derivatives of thiazolyl-N-substituted amide, as possible non-steroidal anti-inflammatory agents. Eur J Med Chem. 2009 Mar;44(3):1198-204. doi:10.1016/j.ejmech.2008.05.029. View Source
